molecular formula C23H20FN3O3S2 B11141067 2-(4-fluorophenoxy)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-fluorophenoxy)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11141067
M. Wt: 469.6 g/mol
InChI Key: PGQQEVPJHWAQFE-WQRHYEAKSA-N
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Description

The compound 2-(4-fluorophenoxy)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural elements include:

  • 4-Fluorophenoxy group at position 2, providing electron-withdrawing effects.
  • Z-configuration of the thiazolidinone methylidene group, critical for stereochemical interactions.
  • 2-Methylpropyl substituent on the thiazolidinone ring, enhancing lipophilicity.
  • Thioxo group at position 2 of the thiazolidinone, enabling hydrogen bonding and metal coordination.

Properties

Molecular Formula

C23H20FN3O3S2

Molecular Weight

469.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20FN3O3S2/c1-13(2)12-27-22(29)18(32-23(27)31)11-17-20(30-16-8-6-15(24)7-9-16)25-19-14(3)5-4-10-26(19)21(17)28/h4-11,13H,12H2,1-3H3/b18-11-

InChI Key

PGQQEVPJHWAQFE-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)OC4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)OC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps One of the key steps is the formation of the pyrido[1,2-a]pyrimidin-4-one core, which can be achieved through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidinone Core

Compound Name / ID Substituent at Position 2 Thiazolidinone Substituent Key Properties Biological Activity
Target Compound 4-Fluorophenoxy 3-(2-methylpropyl) High lipophilicity (logP ~3.2), Z-configuration Antiparasitic (predicted)
MFCD03650973 2-Hydroxyethylamino 3-(1-phenylethyl) Moderate solubility (logP ~2.8), Z-configuration Analgesic/anti-inflammatory (IC₅₀: 12 μM)
MFCD03933185 4-Methylphenoxy 3-(2-phenylethyl) High logP (~3.5), Z-configuration Anticancer (in vitro: 50% inhibition at 10 μM)
373611-93-9 Allylamino 3-Isobutyl Low solubility (logP ~2.5), Z-configuration Unreported (structural analog)

Key Observations :

  • The 4-fluorophenoxy group in the target compound improves metabolic stability compared to alkylamino substituents (e.g., allylamino in 373611-93-9) due to reduced oxidative metabolism .
  • Thioxo vs.

Physicochemical and Structural Data

Property Target Compound MFCD03650973 MFCD03933185
Molecular Weight 526.6 g/mol 534.6 g/mol 544.7 g/mol
logP (Calc.) 3.2 2.8 3.5
Hydrogen Bond Donors 1 2 1
Crystal Structure Monoclinic (P2₁/c) Orthorhombic (Pbca) Triclinic (P1)

Structural Insights :

  • The Z-configuration in the target compound stabilizes a planar conformation, facilitating π-π stacking with aromatic residues in biological targets .
  • The 2-methylpropyl group reduces steric hindrance compared to bulkier substituents (e.g., 2-phenylethyl in MFCD03933185), enhancing binding pocket compatibility .

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